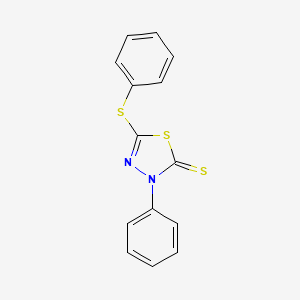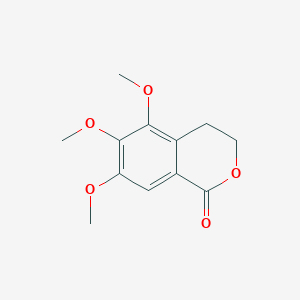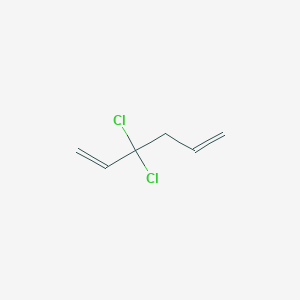
Barbituric acid, 5-(2-benzyloxyethyl)-5-ethyl-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5-(2-benzyloxyethyl)-5-ethyl-, sodium salt is a derivative of barbituric acid, a compound known for its central nervous system depressant properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5-(2-benzyloxyethyl)-5-ethyl-, sodium salt typically involves the alkylation of barbituric acid derivatives. One common method includes the reaction of barbituric acid with 2-benzyloxyethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Barbituric acid, 5-(2-benzyloxyethyl)-5-ethyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: The benzyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced using hydrogenation methods to remove the benzyloxy group.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzyloxyethyl aldehydes or carboxylic acids.
Reduction: Ethyl-substituted barbituric acid derivatives.
Substitution: Various alkylated barbituric acid derivatives.
Wissenschaftliche Forschungsanwendungen
Barbituric acid, 5-(2-benzyloxyethyl)-5-ethyl-, sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of central nervous system disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of barbituric acid, 5-(2-benzyloxyethyl)-5-ethyl-, sodium salt involves its interaction with central nervous system receptors. The compound can bind to GABA receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. Additionally, the benzyloxyethyl group may influence its binding affinity and selectivity for different receptor subtypes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barbituric acid: The parent compound, known for its sedative properties.
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Thiopental: A barbiturate used as an anesthetic agent.
Uniqueness
Barbituric acid, 5-(2-benzyloxyethyl)-5-ethyl-, sodium salt is unique due to the presence of the benzyloxyethyl group, which can modify its pharmacokinetic and pharmacodynamic properties. This structural modification can lead to differences in its therapeutic effects, receptor binding affinity, and metabolic stability compared to other barbiturates .
Eigenschaften
CAS-Nummer |
66942-02-7 |
|---|---|
Molekularformel |
C15H17N2NaO4 |
Molekulargewicht |
312.30 g/mol |
IUPAC-Name |
sodium;5-ethyl-4,6-dioxo-5-(2-phenylmethoxyethyl)-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C15H18N2O4.Na/c1-2-15(12(18)16-14(20)17-13(15)19)8-9-21-10-11-6-4-3-5-7-11;/h3-7H,2,8-10H2,1H3,(H2,16,17,18,19,20);/q;+1/p-1 |
InChI-Schlüssel |
NLTXCCGSKUCJAP-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1(C(=O)NC(=NC1=O)[O-])CCOCC2=CC=CC=C2.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


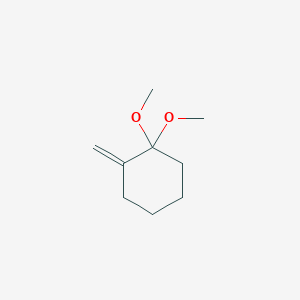
![N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide](/img/structure/B14483191.png)

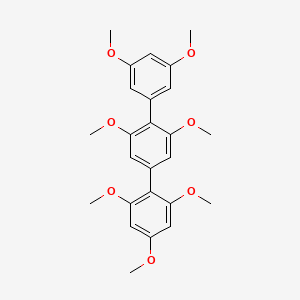

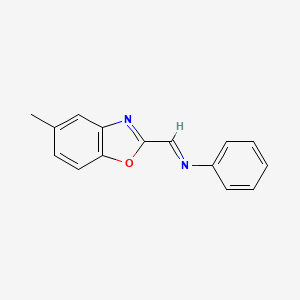

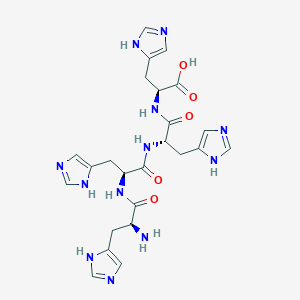
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
